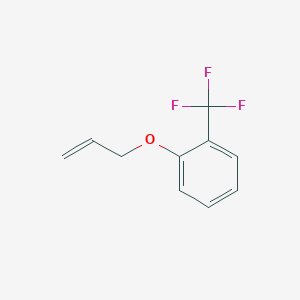

2-Allyloxy-benzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACDIHJVJMXFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Allyloxy Benzotrifluoride

Electronic and Steric Influences of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of aromatic reactivity due to its strong electron-withdrawing nature. ed.ac.uk This influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I), pulling electron density away from the aromatic ring. libretexts.orgchemrxiv.org Consequently, the benzene (B151609) ring in 2-allyloxy-benzotrifluoride is significantly deactivated towards electrophilic aromatic substitution compared to unsubstituted benzene.

From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen atom but is not considered to be excessively large. Its steric hindrance can, however, influence the regioselectivity of reactions occurring at adjacent positions on the aromatic ring, as will be discussed in the context of the Claisen rearrangement.

Stability Considerations under Various Reaction Conditions

The trifluoromethyl group imparts considerable stability to the benzotrifluoride (B45747) moiety. orgsyn.org Benzotrifluoride derivatives are known for their robustness and can often be synthesized and handled under harsh reaction conditions without decomposition of the -CF₃ group. orgsyn.org This stability is a key feature in their application in various fields of chemistry.

Transformations Involving the Allyloxy Group

The allyloxy group is a versatile functional moiety that can undergo a variety of chemical transformations. In the context of this compound, two key reaction types are of particular interest: the Claisen rearrangement and addition reactions to the olefinic double bond.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. organic-chemistry.orgmasterorganicchemistry.com This concerted, intramolecular process proceeds through a cyclic, six-membered transition state. organic-chemistry.org

For this compound, the Claisen rearrangement is expected to yield 2-allyl-6-(trifluoromethyl)phenol. The regioselectivity of this reaction is of significant interest. In a typical Claisen rearrangement of an allyl phenyl ether, the allyl group migrates to one of the two available ortho positions. In the case of this compound, the two ortho positions are C2 and C6.

Studies on the Claisen rearrangement of meta-substituted allyl aryl ethers have shown that the electronic nature of the substituent plays a crucial role in directing the regioselectivity. nsf.govsemanticscholar.org Electron-withdrawing groups have been observed to favor the migration of the allyl group to the more sterically hindered ortho position, which is the position closer to the substituent. nsf.govsemanticscholar.org

Given that the trifluoromethyl group is a strong electron-withdrawing group, it is predicted to direct the Claisen rearrangement of this compound preferentially to the C6 position, yielding 2-allyl-6-(trifluoromethyl)phenol as the major product. This is despite the potential for increased steric hindrance at this position. The reaction pathway is initiated by thermal activation, leading to the concerted formation of a C-C bond between the γ-carbon of the allyl group and the C6 position of the aromatic ring, simultaneous with the cleavage of the ether C-O bond. This initially forms a dienone intermediate, which then rapidly tautomerizes to the aromatic phenol (B47542) product.

| Reactant | Predicted Major Product | Predicted Minor Product | Directing Influence |

|---|---|---|---|

| This compound | 2-Allyl-6-(trifluoromethyl)phenol | 2-Allyl-2-(trifluoromethyl)phenol (less likely) | The electron-withdrawing -CF₃ group at the ortho position is expected to favor rearrangement to the adjacent C6 position. |

Addition Reactions to the Olefinic Moiety

The carbon-carbon double bond of the allyloxy group in this compound is susceptible to electrophilic addition reactions, a characteristic feature of alkenes.

The addition of bromine (Br₂) across the double bond of an unsymmetrical alkene, such as the allyloxy group in this compound, is a classic example of an electrophilic addition reaction. researchgate.net The reaction typically proceeds in an inert solvent.

The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene. researchgate.net This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. researchgate.net The bromide ion, formed in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and the formation of a vicinal dibromide, with the two bromine atoms in an anti-configuration.

In the case of the unsymmetrical allyloxy group, the attack of the bromide ion on the bromonium ion can, in principle, occur at either of the two carbon atoms. However, the regioselectivity of this step is generally governed by electronic and steric factors. For a terminal alkene, the attack preferentially occurs at the less substituted carbon. Therefore, the expected major product of the bromine addition to this compound is 1-(2,3-dibromopropoxy)-2-(trifluoromethyl)benzene.

| Reactant | Reagent | Expected Major Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂ | 1-(2,3-dibromopropoxy)-2-(trifluoromethyl)benzene | Electrophilic Addition |

Hydrosilylation Reactions

The hydrosilylation of this compound involves the addition of a silicon-hydride bond across the allyl group's carbon-carbon double bond. This reaction is a significant method for the synthesis of organosilicon compounds. The process is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Speier's or Karstedt's catalyst. However, rhodium catalysts have also been shown to be effective, sometimes offering improved selectivity. nih.govresearchgate.net

The reaction mechanism generally follows a modified Chalk-Harrod pathway. This involves the oxidative addition of the hydrosilane to the metal center, followed by the insertion of the alkene (the allyl group) into the metal-hydride bond, and finally, reductive elimination to yield the silicon-containing product and regenerate the catalyst.

For aryl allyl ethers like this compound, the reaction can yield two main regioisomers: the linear (anti-Markovnikov) product and the branched (Markovnikov) product. The regioselectivity is influenced by the choice of catalyst, ligands, and reaction conditions. In many cases, the linear product is favored.

Several side reactions can occur during the hydrosilylation of allyl ethers, including isomerization of the double bond and reduction of the allyl group. researchgate.net The choice of catalyst and reaction conditions is crucial to minimize these undesired pathways. For instance, certain additives can suppress the reduction reaction when using a Speier catalyst. researchgate.net

| Catalyst | Silane | Product(s) | Yield (%) | Reference |

| Speier's Catalyst | HSiCl₃ | Mixture of hydrosilylation product and reduction product | Variable | researchgate.net |

| [RhCl(dppbzF)]₂ | HSiCl₃ | Trichloro(3-chloropropyl)silane (from allyl chloride) | >99% selectivity | nih.gov |

| Pt(0) complexes | HSiCl₃ | Increased ratio of addition to reduction products compared to Speier's catalyst | - | researchgate.net |

Free Radical Addition Pathways

The allyl group of this compound is susceptible to free radical addition reactions. A common example is the photoinitiated addition of thiols, often referred to as a thiol-ene reaction. This reaction proceeds via a free-radical chain mechanism, typically initiated by a photoinitiator and UV light. researchgate.net

The mechanism involves the following steps:

Initiation: The photoinitiator generates a radical species, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to the terminal carbon of the allyl double bond of this compound. This addition is regioselective, following an anti-Markovnikov pattern, to form a more stable secondary carbon-centered radical. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical, which continues the chain reaction. researchgate.net

Another potential free radical pathway for this compound is intramolecular cyclization. For analogous compounds like 2-(allyloxy)arylaldehydes, radical cyclization can be initiated to form chroman-4-one derivatives. researchgate.net This suggests that under appropriate conditions, the radical generated on the allyl chain of this compound could potentially attack the aromatic ring, leading to cyclized products.

The general scheme for the free radical addition of a thiol to this compound is depicted below:

| Reactant | Reagent | Conditions | Product | Mechanistic Feature |

| This compound | R-SH | Photoinitiator, UV light | 2-(3-(Alkylthio)propoxy)benzotrifluoride | Anti-Markovnikov addition |

| 2-(Allyloxy)arylaldehyde | Oxamic Acid | Metal-free | Carbamoylated chroman-4-one | Radical cascade cyclization |

Deprotection Methodologies for Allyloxyarenes

The allyloxy group is often used as a protecting group for phenols in organic synthesis. Its removal, or deallylation, can be achieved through various methods.

Palladium-based catalysts are widely employed for the deallylation of aryl allyl ethers. A common method involves the use of 10% palladium on charcoal (Pd/C) under mild, basic conditions. organic-chemistry.org This approach is often chemoselective, allowing for the deprotection of allyl phenyl ethers in the presence of other reducible functional groups. researchgate.net

The mechanism of palladium-catalyzed deallylation is thought to proceed through the formation of a π-allyl palladium complex. The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, cleaving the C-O bond and forming a π-allyl palladium(II) intermediate. This intermediate can then react with a nucleophile, often a hydride source or another scavenger present in the reaction mixture, to release the deprotected phenol and regenerate the Pd(0) catalyst. However, some studies suggest that with Pd/C, the reaction may involve a single electron transfer (SET) process rather than the formation of a π-allyl-palladium complex. organic-chemistry.orgresearchgate.net

| Catalyst System | Substrate Type | Key Mechanistic Step | Reference |

| Pd(OAc)₂ / PPh₃ | Allyl esters of acetoacetic acid | Decarboxylative coupling | nih.gov |

| Pd/C | Allyl aryl ethers | SET process or π-allyl-palladium complex | organic-chemistry.orgresearchgate.net |

| Cationic xanthene phosphole palladium allyl complex | Allyl ethers | Acid-catalyzed C-O bond cleavage in a η²-ligated complex | acs.org |

Photoinduced methods offer an alternative for the deprotection of allyloxyarenes. These reactions often utilize a photocatalyst that, upon excitation with visible light, can initiate the cleavage of the C-O bond.

An organophotoredox-catalyzed approach has been developed for the chemoselective dealkylation of phenolic ethers. semanticscholar.org The proposed mechanism involves the single electron oxidation of the phenol-based aromatic ring by the excited photocatalyst to generate an arene radical cation. chemrxiv.org This intermediate can then undergo nucleophilic attack or fragmentation, leading to the cleavage of the C-O bond and release of the free phenol. The efficiency of this process can be enhanced by the presence of reagents like trimethylsilyl (B98337) chloride (TMSCl), which acts as a C-O bond activator. chemrxiv.org

This method is noted for its mild conditions and high chemoselectivity, allowing for the deprotection of phenolic ethers in the presence of chemically similar aliphatic ethers. chemrxiv.org

Nucleophilic Substitution Reactions Involving Allyloxy Functionality

The allyloxy group in this compound can also be involved in nucleophilic substitution reactions, particularly with organometallic reagents.

While direct studies on this compound are limited, research on analogous systems such as 2-(allyloxy)benzothiazoles provides insight into the potential reactivity. The reaction of these compounds with allylic Grignard reagents in the presence of a copper(I) catalyst can lead to the formation of 1,5-dienes through a C-C coupling process.

A key feature of this reaction is the ability to control the regioselectivity of the nucleophilic attack. The regioselectivity is influenced by the coordination of the organometallic reagent to the substrate. When the allylic Grignard reagent is added to a mixture of the substrate and the copper catalyst, the coupling occurs in a "head-to-tail" fashion. Conversely, if the substrate is complexed with the copper(I) bromide before the addition of the Grignard reagent, a "head-to-head" coupling is observed, leading to a regioreversed product. This change in selectivity is attributed to the coordinative effects of the substrate on the organometallic species.

This suggests that the trifluoromethyl group and the oxygen atom of the ether linkage in this compound could play a role in directing the regioselectivity of nucleophilic attack by organometallic reagents.

Advanced Spectroscopic Characterization Methods for 2 Allyloxy Benzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Allyloxy-benzotrifluoride, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR, is employed to unequivocally determine its structure.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and allylic protons. The aromatic protons, due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating allyloxy group, appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.6 ppm. The protons of the allylic group give rise to distinct signals: the methylene (B1212753) protons adjacent to the oxygen atom appear as a doublet, the terminal vinyl protons show as two separate multiplets, and the internal vinyl proton resonates as a multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons exhibit signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group is observed as a quartet due to coupling with the fluorine atoms. The carbons of the allylic group are also clearly distinguishable, with the methylene carbon appearing around δ 69 ppm and the vinyl carbons resonating further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 7.6 | - |

| Allyl-CH₂-O | ~4.6 | ~69 |

| Allyl-CH= | ~6.0 | ~133 |

| Allyl-=CH₂ (cis) | ~5.3 | ~118 |

| Allyl-=CH₂ (trans) | ~5.4 | ~118 |

| Aromatic-C | - | 110-160 |

| Aromatic-C-CF₃ | - | Quartet, ~120-130 |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. In this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and typically appears in the region of -60 to -65 ppm relative to a standard reference such as CFCl₃.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the allylic group and between the neighboring protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

C-O Stretching: The presence of the ether linkage is confirmed by strong C-O stretching vibrations. The aryl-alkyl ether C-O stretch typically appears in the region of 1250-1200 cm⁻¹, while the alkyl C-O stretch is observed around 1050-1000 cm⁻¹.

C=C Stretching: The aromatic ring and the allylic double bond give rise to C=C stretching absorptions. The aromatic C=C stretching bands are typically found in the 1600-1450 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1650 cm⁻¹.

C-F Stretching: The trifluoromethyl group exhibits very strong and characteristic C-F stretching absorptions in the region of 1350-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Note: These are typical frequency ranges and can vary based on the specific molecular environment.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aryl-O-CH₂ | C-O Stretch (Aryl) | 1250 - 1200 |

| Aryl-O-CH₂ | C-O Stretch (Alkyl) | 1050 - 1000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Allyl Group | C=C Stretch | ~1650 |

| Trifluoromethyl Group | C-F Stretch | 1350 - 1150 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In this compound, the aromatic ring is the primary chromophore responsible for UV absorption. The presence of the allyloxy and trifluoromethyl substituents can influence the wavelength of maximum absorption (λmax). Typically, substituted benzene (B151609) derivatives exhibit absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. The spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet range, likely between 200 and 300 nm.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion (M+•). Due to the energetic instability of this radical cation, it will undergo various fragmentation processes, yielding a characteristic mass spectrum. The fragmentation is primarily dictated by the stability of the resulting fragments, including carbocations and neutral radicals.

Expected Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several key pathways, characteristic of aromatic ethers and compounds bearing an allyl group.

Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond. In the case of this compound, this could involve the cleavage of the bond between the oxygen and the allyl group or the bond between the oxygen and the benzene ring. Cleavage of the allyl-oxygen bond would result in the formation of a stable allyl radical (•CH₂CH=CH₂) and a phenoxy cation.

Beta-Cleavage: Aromatic ethers are known to undergo cleavage at the β-bond relative to the aromatic ring. This can lead to the formation of various fragment ions.

Claisen Rearrangement: Allyl phenyl ethers are known to undergo a Claisen rearrangement upon electron impact, which can significantly influence the resulting mass spectrum. This rearrangement would involve the migration of the allyl group from the oxygen to the ortho position of the benzene ring, followed by further fragmentation. This can result in the loss of carbon monoxide (CO). nih.gov

Fragmentation of the Trifluoromethyl Group: The trifluoromethyl group can also influence the fragmentation pattern. The loss of a fluorine atom or the entire CF₃ radical from the molecular ion or subsequent fragment ions is a plausible fragmentation pathway. fluorine1.ru

Formation of Tropylium (B1234903) Ion: Like many alkyl-substituted benzene rings, fragmentation can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) or related structures.

Predicted Mass Spectrum Fragments:

Based on these established fragmentation principles, a table of predicted significant fragments for this compound in an electron ionization mass spectrum can be constructed. The relative abundance of these fragments would depend on their stability.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Formation Pathway |

| 202 | [C₁₀H₉F₃O]⁺• | Molecular Ion (M⁺•) |

| 161 | [C₉H₆F₃O]⁺ | Loss of allyl radical (•C₃H₅) |

| 133 | [C₈H₆F₃]⁺ | Loss of allyl radical and subsequent loss of CO |

| 145 | [C₇H₄F₃O]⁺ | Rearrangement and subsequent fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Interactive Data Table of Predicted Fragments

It is important to note that this represents a predictive analysis based on the fragmentation of analogous compounds. Detailed experimental studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be necessary to definitively confirm the fragmentation pathways and the exact structures of the resulting ions for this compound.

Theoretical and Computational Chemistry Investigations of 2 Allyloxy Benzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map the electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

Interactive Table: Calculated Electronic Properties of 2-Allyloxy-benzotrifluoride

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -885.34 Hartree | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.15 Debye | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on O | -0.58 e | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on CF₃ | -0.45 e | DFT/B3LYP/6-31G(d) |

Note: The data in this table is hypothetical, based on typical values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for predicting how a molecule will behave as an electron donor or acceptor. youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons, governing its nucleophilicity, while the LUMO indicates the region most susceptible to accepting electrons, defining its electrophilicity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich allyloxy group, specifically the ether oxygen and the π-system of the double bond. Conversely, the electron-withdrawing trifluoromethyl group will lower the energy of the π-orbitals of the benzene (B151609) ring, causing the LUMO to be predominantly located on the aromatic system. acs.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Interactive Table: FMO Properties of this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -9.12 | Allyloxy moiety, Oxygen lone pairs |

| LUMO | -0.85 | Benzotrifluoride (B45747) ring |

| HOMO-LUMO Gap (ΔE) | 8.27 | - |

Note: The data in this table is hypothetical, based on typical values for similar compounds calculated using DFT methods.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions. It allows for the detailed characterization of transient species like transition states, providing a mechanistic understanding that complements experimental observations.

Aryl allyl ethers are well-known to undergo thermal or acid-catalyzed doi.orgdoi.org-sigmatropic rearrangements, most notably the Claisen rearrangement. nih.gov Computational methods can be used to locate the transition state (TS) for such reactions. rsc.org For the Claisen rearrangement of this compound, the reaction would proceed through a concerted, cyclic transition state. DFT calculations can optimize the geometry of this TS, which is characterized by the partial breaking of the O-C(allyl) bond and the partial formation of the C-C(allyl) bond with the aromatic ring. doi.org The key geometric parameters, such as the lengths of the forming and breaking bonds, can be precisely determined. Furthermore, the activation energy (Gibbs free energy of activation, ΔG‡) can be calculated, providing a quantitative measure of the kinetic barrier to the reaction. nsf.gov

Interactive Table: Key Geometric Parameters of the Claisen Rearrangement Transition State

| Parameter | Bond Distance (Å) | Description |

| C(ring)-C(allyl) | 2.20 | Forming C-C bond |

| O-C(allyl) | 2.12 | Breaking C-O bond |

Note: The data in this table is hypothetical, based on literature values for the transition state of allyl phenyl ether rearrangements. doi.org

When multiple reaction pathways are possible, computational chemistry can predict the most likely outcome by comparing the activation barriers of the competing transition states. nsf.govrsc.org In the case of the Claisen rearrangement of this compound, the allyl group can potentially migrate to either of the ortho positions (C2 or C6). However, the C2 position is already substituted by the allyloxy group itself. Therefore, the rearrangement is expected to occur at the unsubstituted C6 position.

Computational studies on substituted phenyl allyl ethers have shown that electron-withdrawing groups on the ring can influence the regioselectivity of the rearrangement. nsf.gov By calculating and comparing the activation energies for migration to different positions, a clear prediction of the favored product can be made. The lower energy pathway determines the major regioisomer. For this compound, the migration to the C6 position to form 2-allyl-6-(trifluoromethyl)phenol is the anticipated outcome.

Conformational Analysis and Stability Studies of the Allyloxy Moiety

Different dihedral angles can be investigated to locate energy minima (stable conformers) and energy maxima (rotational barriers). For instance, the allyloxy group could be oriented in the plane of the aromatic ring or perpendicular to it. DFT calculations can provide the relative energies of these different spatial arrangements, revealing the preferred conformation of the molecule in the gas phase or in solution. nih.gov

Interactive Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C6-C1-O-Cα) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 1.5 |

| B (Global Minimum) | 60° | 0.0 |

| C (Perpendicular) | 90° | 0.8 |

| D (Planar) | 180° | 2.1 |

Note: The data in this table is hypothetical, intended to illustrate the type of results obtained from conformational analysis.

Applications of 2 Allyloxy Benzotrifluoride and Its Derivatives in Advanced Organic Synthesis

As Crucial Intermediates in the Preparation of Complex Organic Molecules

The dual functionality of 2-Allyloxy-benzotrifluoride positions it as a key intermediate in multi-step synthetic pathways. The trifluoromethyl group imparts specific electronic and physical properties, while the allyloxy group provides a site for a variety of chemical transformations.

Building Blocks for Pharmaceutical and Agrochemical Synthesis

The benzotrifluoride (B45747) scaffold is of significant interest in the life sciences. Trifluoromethyl-substituted aromatic compounds are widely used as intermediates or building blocks for crop protection chemicals, insecticides, and pharmaceuticals. researchgate.net The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the allyloxy group in this compound offers a reactive handle that allows for its incorporation into larger, more complex bioactive molecules. This functional group can undergo various reactions, such as ether cleavage, oxidation, or addition reactions, enabling chemists to construct intricate molecular architectures required for pharmacologically active compounds and advanced agrochemicals like herbicides. google.com

Precursors for Specialty Chemicals and Dyes

Trifluoromethyl-substituted aromatic compounds are known to serve as building blocks for dyes. researchgate.net The specific structure of this compound can be modified to create novel chromophores. The electronic properties of the trifluoromethyl group can influence the absorption and emission spectra of a dye molecule. Furthermore, the allyloxy group can be functionalized to either tune the color of the dye or to covalently bond the dye to other materials, such as polymers or fabrics, creating specialty materials with tailored optical properties. researchgate.netsemanticscholar.org

Utility in Polymer Chemistry

The allyloxy functionality is particularly useful in polymer science, enabling the synthesis of advanced polymers with controlled architectures and customizable properties. mdpi.comnih.gov

Synthesis of Functionalized Macromonomers (e.g., via ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique used to create well-defined polymers with predetermined molecular weights and low dispersity. nih.govcmu.eduencyclopedia.pub While the allyl group itself has different reactivity compared to typical monomers like styrenes or acrylates, the this compound unit can be incorporated into polymers to yield functionalized macromonomers. mdpi.com This can be achieved by using an initiator that contains the allyloxy-benzotrifluoride moiety, from which polymer chains are grown. researchgate.net The resulting macromonomers are polymer chains with a reactive allyloxy-benzotrifluoride group at one end, which can then be used in subsequent polymerization or modification reactions. researchgate.netgoogle.com

Table 1: Representative Components in ATRP for Macromonomer Synthesis

Component Example Function Monomer Styrene, Methyl Methacrylate Forms the main polymer chain. Functional Initiator An alkyl halide containing the this compound group Initiates polymerization and incorporates the functional end-group. google.com Catalyst System CuBr / PMDETA Reversibly activates/deactivates the growing polymer chain, enabling control. google.com Solvent Anisole, Toluene (B28343) Solubilizes reactants and controls reaction viscosity.

Development of Allyloxy-Bearing Polymers with Tailored Properties

Polymers bearing pendant allyloxy groups are highly valuable because these groups serve as sites for post-polymerization modification. mdpi.comThis allows for the precise tuning of the polymer's physical and chemical properties after the main backbone has been formed. The carbon-carbon double bond of the allyl ether is amenable to a variety of efficient chemical transformations. mdpi.comFor instance, thiol-ene "click chemistry" can be used to attach various molecules, including biomolecules or fluorescent tags. mdpi.comThe double bond can also be converted into an epoxide, which is a versatile intermediate for further reactions. researchgate.netThis adaptability makes allyloxy-bearing polymers, including those derived from this compound, highly desirable for applications in advanced materials, biomaterials, and coatings. pageplace.de

Table 2: Post-Polymerization Modification Reactions of Allyloxy GroupsEnabling Access to Novel Functionalized Aromatic Systems

One of the most powerful applications of aryl allyl ethers like this compound in organic synthesis is their ability to undergo the Claisen rearrangement. ed.ac.ukdntb.gov.uaThis reaction provides a direct route to constructing more complex, functionalized aromatic systems that would be difficult to access through other methods.

The aromatic Claisen rearrangement is a- mdpi.commdpi.comsigmatropic rearrangement that can be induced thermally or with a Lewis acid catalyst. rsc.orgnih.govIn this process, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring. A subsequent tautomerization step restores the aromaticity of the ring, yielding a new molecule with an allyl group and a hydroxyl group directly attached to the benzene (B151609) ring. nih.govresearchgate.net Applying this reaction to this compound results in the formation of 3-allyl-2-hydroxy-benzotrifluoride. This transformation is significant because it:

Forms a new carbon-carbon bond on the aromatic ring.

Introduces a phenolic hydroxyl group, which is a versatile handle for further synthetic manipulations (e.g., etherification, esterification).

Positions three different functional groups—allyl, hydroxyl, and trifluoromethyl—in a specific arrangement on the aromatic ring, creating a highly valuable and complex intermediate for further synthesis.

Table 3: Claisen Rearrangement of this compound

Property Starting Material Product Compound Name This compound 3-Allyl-2-hydroxy-benzotrifluoride Key Functional Groups Allyl ether, Trifluoromethyl Allyl, Phenolic hydroxyl, Trifluoromethyl Synthetic Transformation [3,3]-Sigmatropic Rearrangement

Derivatization for Potential Material Science Applications

The unique combination of a reactive allyl group and an electron-withdrawing trifluoromethyl group on an aromatic ring makes this compound an intriguing, though not yet widely explored, monomer for the synthesis of advanced materials. Its derivatization into polymers could yield materials with a desirable combination of properties characteristic of fluoropolymers, such as thermal stability, chemical resistance, and low surface energy. A key potential pathway for its utilization in material science is through a thermally induced Claisen rearrangement integrated into a polymer backbone.

One promising, albeit largely theoretical, application involves the incorporation of this compound as a functional comonomer in the synthesis of high-performance polymers like polyimides. The subsequent thermal treatment of these polymers could induce a Claisen rearrangement of the allyloxy group, leading to the formation of cross-linked or thermally rearranged polymer structures with enhanced properties.

Aromatic polyimides containing ortho-allyloxy groups have been shown to undergo a thermally induced Claisen rearrangement. This process can be followed by further thermal annealing to achieve a high imide-to-benzoxazole conversion, a process known as thermal rearrangement (TR). rsc.org This rearrangement can reduce the temperature required for the conversion compared to traditional TR polymers. uva.esnih.gov

Hypothetical Polymer Synthesis and Derivatization:

A potential synthetic route could involve the following steps:

Monomer Synthesis: Functionalization of a dianhydride or diamine monomer with a hydroxyl group.

Polymerization: Copolymerization of the hydroxyl-functionalized monomer with standard polyimide precursors and a comonomer derived from this compound, which has been modified to be suitable for polymerization (e.g., as a diamine or dianhydride).

Post-Polymerization Modification: Alternatively, a pre-formed polyimide with hydroxyl groups could be chemically modified with an allyl group, though direct polymerization of an allyloxy-containing monomer is also a possibility.

Thermal Rearrangement: The resulting polyimide containing the ortho-allyloxy-benzotrifluoride moiety would then be subjected to thermal treatment to induce the Claisen rearrangement, followed by conversion to a polybenzoxazole.

The presence of the trifluoromethyl group is expected to influence the electronic properties and reactivity of the allyl group during the rearrangement and subsequent cross-linking or rearrangement reactions. The strong electron-withdrawing nature of the -CF3 group could affect the transition state of the pericyclic Claisen rearrangement.

Potential Properties of the Resulting Materials:

The derivatization of this compound into polymers via this route could lead to materials with a unique set of properties, making them suitable for various advanced applications.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The incorporation of the rigid benzotrifluoride and subsequent formation of a cross-linked or polybenzoxazole structure would enhance thermal resistance. |

| Chemical Resistance | Excellent | Fluorinated polymers are known for their inertness to a wide range of chemicals, and the polybenzoxazole structure is also highly stable. umn.edu |

| Dielectric Constant | Low | The presence of fluorine typically lowers the dielectric constant of polymers, which is advantageous for microelectronics applications. |

| Gas Permeability | Potentially High | Thermally rearranged polymers are known for their high fractional free volume, leading to enhanced gas permeability, which could be beneficial for membrane-based gas separations. uva.es |

| Surface Properties | Low Surface Energy, Hydrophobicity | The trifluoromethyl groups would tend to migrate to the polymer surface, resulting in a low surface energy and hydrophobic characteristics. |

Detailed Research Findings (Based on Analogous Systems):

The table below outlines the hypothetical stages of derivatization and the corresponding structural changes and anticipated property enhancements.

| Stage of Derivatization | Key Structural Feature | Anticipated Impact on Material Properties |

| Initial Copolymer | Pendant this compound groups | Introduction of fluorinated moieties, potential for subsequent reactions. |

| Claisen Rearrangement | Formation of ortho-allyl-hydroxy-benzotrifluoride structures | Increased rigidity, potential for cross-linking through the allyl group. |

| Thermal Conversion | Formation of Polybenzoxazole structure | High thermal stability, excellent chemical resistance, enhanced mechanical properties. |

The development of such polymers could open new avenues in the design of materials for demanding applications in aerospace, electronics, and separation technologies. Further research is needed to explore the synthesis and characterization of polymers derived from this compound to validate these potential applications.

Future Research Directions and Unresolved Synthetic Challenges

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. researchgate.net For 2-allyloxy-benzotrifluoride, future research will likely prioritize the development of synthetic methods that maximize atom economy, minimize waste, and utilize sustainable resources.

Current synthetic approaches may rely on multi-step sequences that generate significant waste. Future endeavors could explore one-pot methodologies that combine several transformations into a single, streamlined process. researchgate.netrsc.org The use of catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial in achieving these goals. For instance, developing catalytic C-O coupling reactions that proceed under mild conditions with high selectivity would represent a significant advancement over classical methods. Furthermore, exploring the use of renewable starting materials and greener solvent systems will be essential in reducing the environmental footprint of this compound synthesis.

Key Research Objectives for Sustainable Synthesis:

| Research Objective | Potential Approach | Desired Outcome |

| Improve Atom Economy | Development of one-pot reaction sequences. | Higher efficiency and reduced waste generation. |

| Enhance Sustainability | Utilization of earth-abundant metal catalysts and renewable feedstocks. | More environmentally friendly and cost-effective synthesis. |

| Reduce Environmental Impact | Application of green solvents and energy-efficient reaction conditions. | Minimized pollution and energy consumption. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The unique combination of an allyloxy group and a trifluoromethyl-substituted aromatic ring in this compound provides a rich platform for exploring novel reactivity. The trifluoromethyl group can influence the electronic properties of the aromatic ring and the reactivity of the allylic moiety, opening avenues for new chemical transformations.

Future research is expected to delve into catalytic enantioselective functionalization of the allylic C-F bond, a challenging but highly rewarding area of synthesis. researchgate.net The development of catalysts that can selectively activate and functionalize this bond would provide access to a wide range of chiral molecules. Additionally, exploring novel cycloaddition reactions and transition metal-catalyzed cross-coupling reactions involving the allylic group could lead to the synthesis of complex molecular architectures. The investigation of photoredox catalysis could also unveil new reaction pathways for the functionalization of both the aromatic and allylic portions of the molecule. researchgate.net

In-Depth Mechanistic Studies of Rearrangements and Functionalizations

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is critical for optimizing existing reactions and designing new ones. The potential for sigmatropic rearrangements, such as the Claisen rearrangement, is a key aspect of the chemistry of allyloxy-aromatic compounds. nih.govrsc.org

Future work should focus on detailed mechanistic studies of these rearrangements, employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling. mdpi.com Elucidating the transition state structures and the factors that control the regio- and stereoselectivity of these reactions will be paramount. Furthermore, in-depth mechanistic investigations of novel catalytic transformations will be necessary to understand the role of the catalyst and the substrate in determining the reaction outcome. This knowledge will be instrumental in the rational design of more efficient and selective catalytic systems.

Computational Design and Optimization of Derivatives with Enhanced Properties

Computational chemistry offers a powerful toolkit for the rational design and optimization of molecules with specific properties. nih.govresearchgate.net In the context of this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, thereby guiding synthetic efforts toward the most promising candidates.

Future research in this area will likely involve the use of quantum mechanical calculations to understand the electronic structure and reactivity of this compound and its analogs. Molecular docking and quantitative structure-activity relationship (QSAR) studies could be used to design derivatives with enhanced biological activity for applications in medicinal chemistry. nih.gov Furthermore, computational fluid dynamics and materials science simulations could aid in the design of this compound-based polymers and materials with tailored properties for specific applications. The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery of new and improved derivatives of this compound.

Potential Applications of Computational Design:

| Application Area | Computational Method | Desired Outcome |

| Medicinal Chemistry | Molecular Docking, QSAR | Design of derivatives with enhanced biological activity. |

| Materials Science | Molecular Dynamics, DFT | Prediction of material properties for targeted applications. |

| Reaction Optimization | Transition State Modeling | Understanding and improving reaction selectivity and efficiency. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Allyloxy-benzotrifluoride, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions, using allyl bromide and benzotrifluoride derivatives. Optimize yields by varying catalysts (e.g., Pd-based for coupling reactions), solvent polarity (e.g., DMF vs. THF), and temperature gradients. Monitor progress via TLC or GC-MS. Replicate procedures with meticulous documentation of stoichiometric ratios and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (1H/13C, 19F) for structural elucidation, FT-IR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities. For purity assessment, use HPLC with UV detection at 254 nm .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer : Conduct controlled experiments under standardized conditions (e.g., ASTM methods). Compare results with peer-reviewed datasets from authoritative sources like NIST Chemistry WebBook. Use statistical tools (e.g., ANOVA) to analyze inter-lab variability and identify systematic errors .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling to trace reaction pathways. Use in-situ spectroscopic methods (e.g., Raman or in operando NMR) to capture intermediates. Validate hypotheses through computational modeling (e.g., transition state analysis via Gaussian software) .

Q. How can researchers design experiments to assess the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

- Methodological Answer : Implement accelerated stability testing using thermal gravimetric analysis (TGA) and UV-visible spectroscopy. Correlate degradation products with LC-MS profiles. Apply Arrhenius kinetics to predict shelf-life under ambient conditions .

Q. What methodologies are recommended for studying this compound’s interactions with biological systems?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies) with dose-response curves. Pair with molecular docking simulations to identify binding sites. Validate findings via isotopic tracer techniques or SPR (surface plasmon resonance) for affinity measurements .

Methodological Resources for Contradiction Analysis

- Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting data, emphasizing sample size, experimental conditions, and measurement precision .

- Statistical Frameworks : Apply Bayesian meta-analysis to weigh evidence quality and resolve outliers .

- Collaborative Validation : Engage in multi-institutional studies to harmonize protocols and reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.